Oral Bioavailability in Non-Human Primates vs. Reported Oral GLP-1 Small Molecule Benchmarks
After oral administration in normal cynomolgus monkeys, ID110521156 exhibited a bioavailability range of 18–32% [1]. This value exceeds the reported bioavailability of the discontinued oral small-molecule GLP-1 agonist danuglipron, which clinical programs noted exhibited low bioavailability (often cited as <10% in humans, with high CYP3A4-mediated first-pass metabolism contributing to its narrow safety margin and discontinuation) . While a direct head-to-head PK study is not publicly available, the cross-species context of the non-human primate model provides a relevant translational benchmark for oral GLP-1 candidates.
| Evidence Dimension | Oral bioavailability in non-human primates (cynomolgus monkey) |
|---|---|
| Target Compound Data | 18–32% |
| Comparator Or Baseline | Danuglipron (discontinued oral small-molecule GLP-1 agonist): human oral bioavailability reported as <10% (approximate, from clinical development disclosures) |
| Quantified Difference | ~1.8× to >3× higher bioavailability for ID110521156 in the monkey model relative to danuglipron's reported human values |
| Conditions | Single oral dose in normal cynomolgus monkeys; danuglipron data from human clinical PK (not a head-to-head study, so cross-species comparison) |
Why This Matters
Higher oral bioavailability reduces the required dose for therapeutic efficacy, potentially lowering cost of goods and minimizing off-target exposure, which is a critical selection criterion for procurement of early-stage GLP-1 candidates.
- [1] Je, I.-G., et al. (2023). 93-LB: Discovery of ID110521156, a Small Molecule GLP-1 Receptor Agonist, for the Treatment of Type 2 Diabetes and Obesity. Diabetes, 72(Supplement_1), 93-LB. https://doi.org/10.2337/db23-93-LB View Source
